REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][CH:12]([N:14]3[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][OH:22])[CH2:16][CH2:15]3)[CH2:13][C:7]=2[CH:6]=[CH:5][C:4]=1[N+:23]([O-])=O>C(O)C.[Pd]>[NH2:23][C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH:12]([N:14]3[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][OH:22])[CH2:18][CH2:19]3)[CH2:11][CH2:10][CH2:9][C:8]=2[C:3]=1[O:2][CH3:1]
|
Name
|
2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC2=C1CCCC(C2)N2CCN(CC2)CCO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
232 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Each reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove Pd
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(CCCC(C2)N2CCN(CC2)CCO)C1OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.25 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]2[CH2:9][CH2:10][CH2:11][CH:12]([N:14]3[CH2:19][CH2:18][N:17]([CH2:20][CH2:21][OH:22])[CH2:16][CH2:15]3)[CH2:13][C:7]=2[CH:6]=[CH:5][C:4]=1[N+:23]([O-])=O>C(O)C.[Pd]>[NH2:23][C:4]1[CH:5]=[CH:6][C:7]2[CH2:13][CH:12]([N:14]3[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][OH:22])[CH2:18][CH2:19]3)[CH2:11][CH2:10][CH2:9][C:8]=2[C:3]=1[O:2][CH3:1]
|
Name
|
2-[4-(1-Methoxy-2-nitro-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-yl)-piperazin-1-yl]-ethanol
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC2=C1CCCC(C2)N2CCN(CC2)CCO)[N+](=O)[O-]
|
Name
|
|
Quantity
|
232 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.74 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Each reaction mixture was filtered through celite
|
Type
|
CUSTOM
|
Details
|
to remove Pd
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
3.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(CCCC(C2)N2CCN(CC2)CCO)C1OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.25 g | |
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |